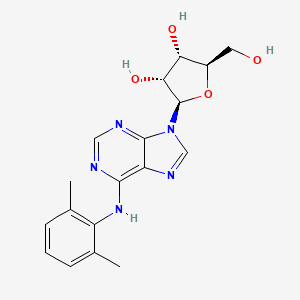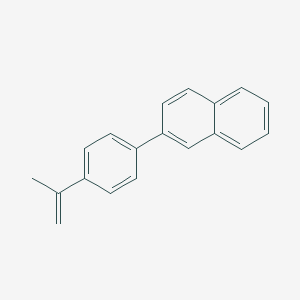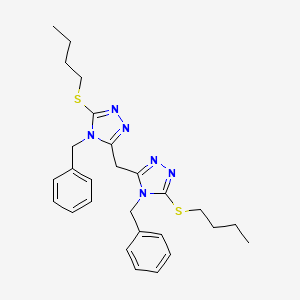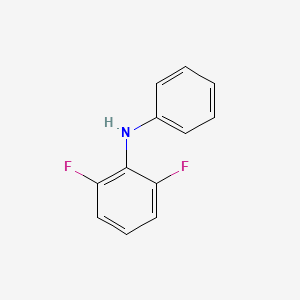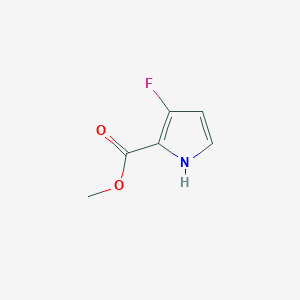
Methyl 3-fluoro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6FNO2 It is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This reaction can yield both 2- and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Fluorination: Elemental fluorine or xenon difluoride are commonly used fluorinating agents.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyrrole derivatives, while oxidation and reduction can produce different functionalized pyrroles.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-fluoro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: A non-fluorinated analogue with different chemical properties.
3-Fluoropyrrole: A simpler fluorinated pyrrole derivative.
N-Methyl-3-fluoropyrrole: Another fluorinated pyrrole with a different substitution pattern.
Uniqueness
Methyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H6FNO2 |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
methyl 3-fluoro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 |
Clave InChI |
IBPGSWXSNFTJJS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
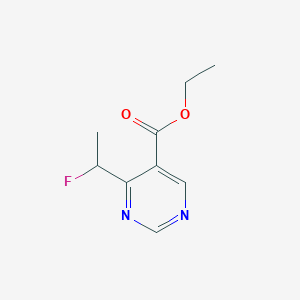
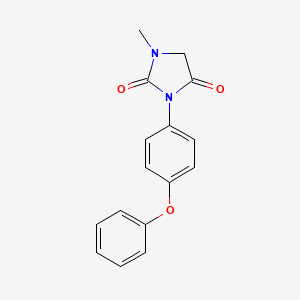
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)

![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)


![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
